molecular formula C11H11F3N2O B063137 3-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]propan-1-ol CAS No. 175135-15-6

3-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]propan-1-ol

Número de catálogo: B063137
Número CAS: 175135-15-6
Peso molecular: 244.21 g/mol
Clave InChI: FDRMNTVCDKSRNL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]propan-1-ol is a useful research compound. Its molecular formula is C11H11F3N2O and its molecular weight is 244.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3-[6-(Trifluoromethyl)-1H-benzimidazol-2-yl]propan-1-ol is a compound that has gained attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C11H11F3N2O
  • Molecular Weight : 244.217 g/mol
  • CAS Number : 175135-15-6
  • PubChem CID : 2775098

Synthesis

The synthesis of this compound typically involves the cyclocondensation of substituted 1,2-phenylenediamines with trifluoroacetic acid. Variations in substituents can significantly affect the biological activity of the resulting compounds.

Antiparasitic Activity

Research has demonstrated that derivatives of benzimidazole, including this compound, exhibit significant antiparasitic effects. In vitro studies have shown potent activity against various protozoan parasites:

Parasite IC50 (µM) Reference
Giardia intestinalis< 1
Trichomonas vaginalis< 1
Entamoeba histolytica< 1
Leishmania mexicanaNot specified

In vivo studies against Trichinella spiralis indicated that certain derivatives demonstrated effective antiparasitic activity at doses of 75 mg/kg, particularly against the adult stage of the parasite .

Antimalarial Activity

The compound has also been investigated for its antimalarial properties. A related benzimidazole derivative exhibited moderate activity against Plasmodium falciparum, with IC50 values around 5.98 µM for the W2 strain and 6.12 µM for the D6 strain . This suggests potential for further development as an antimalarial agent.

The mechanism by which benzimidazole derivatives exert their antiparasitic effects is believed to involve interference with key metabolic pathways in the parasites. For instance, they may inhibit critical enzymes or disrupt cellular processes necessary for parasite survival and replication .

Study on Antiparasitic Efficacy

In a study published in Antimicrobial Agents and Chemotherapy, a series of benzimidazole derivatives were evaluated for their efficacy against Giardia intestinalis and Trichomonas vaginalis. The results indicated that some compounds were significantly more effective than traditional treatments like metronidazole and albendazole, suggesting a promising alternative for treatment-resistant strains .

In Vivo Efficacy Against Trichinella spiralis

Another study focused on the in vivo efficacy of selected benzimidazole derivatives against T. spiralis. Compounds such as 1b and 1e showed substantial reductions in parasite load when administered at appropriate dosages, highlighting their potential as therapeutic agents in parasitic infections .

Propiedades

IUPAC Name

3-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O/c12-11(13,14)7-3-4-8-9(6-7)16-10(15-8)2-1-5-17/h3-4,6,17H,1-2,5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDRMNTVCDKSRNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC(=N2)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379377
Record name 3-[6-(Trifluoromethyl)-1H-benzimidazol-2-yl]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175135-15-6
Record name 3-[6-(Trifluoromethyl)-1H-benzimidazol-2-yl]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175135-15-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: What is the significance of studying the interaction between 3-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]propan-1-ol and B. anthracis DHPS?

A1: Bacillus anthracis, the causative agent of anthrax, poses a significant threat to human health. Dihydropteroate synthase (DHPS) is a crucial enzyme in the folate biosynthesis pathway of bacteria, making it an attractive target for antibacterial drug development. Understanding how compounds like this compound interact with B. anthracis DHPS at a molecular level is essential for designing new and effective anthrax treatments. The study titled "Crystal structure of B. anthracis DHPS with compound 6: this compound" [] provides valuable structural insights into this interaction. This knowledge can contribute to the development of potent DHPS inhibitors with improved efficacy against B. anthracis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.